
2-Formyl-3,4,5-trimethoxybenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3,4,5-trimethoxybenzoic acid is an organic compound with the molecular formula C11H12O6 It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and an aldehyde group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-3,4,5-trimethoxybenzoic acid typically involves the following steps:
Methoxylation: Starting with a benzoic acid derivative, methoxylation is performed to introduce methoxy groups at the 3, 4, and 5 positions of the benzene ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Formylation: The introduction of the formyl group (–CHO) at the 2-position can be accomplished using a Vilsmeier-Haack reaction. This involves the reaction of the methoxylated benzoic acid with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-formyl-3,4,5-trimethoxybenzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: 2-Formyl-3,4,5-trimethoxybenzoic acid can be converted to 2-carboxy-3,4,5-trimethoxybenzoic acid.
Reduction: The reduction product is 2-hydroxymethyl-3,4,5-trimethoxybenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Aplicaciones Científicas De Investigación
2-Formyl-3,4,5-trimethoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-formyl-3,4,5-trimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the formyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the derivative and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Lacks the formyl group at the 2-position.
2-Formylbenzoic acid: Lacks the methoxy groups at the 3, 4, and 5 positions.
2,4,5-Trimethoxybenzoic acid: Has methoxy groups at different positions on the benzene ring.
Uniqueness
2-Formyl-3,4,5-trimethoxybenzoic acid is unique due to the combination of methoxy groups and a formyl group on the benzene ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-formyl-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-8-4-6(11(13)14)7(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
HBGWEMPHXCDPJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)O)C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


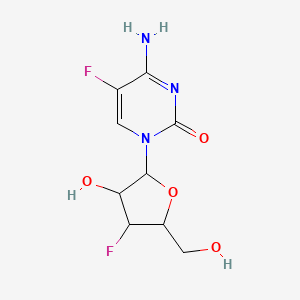
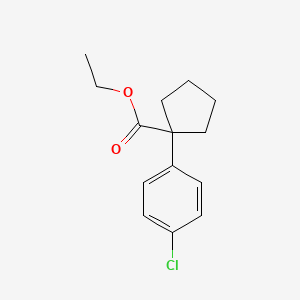


![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)
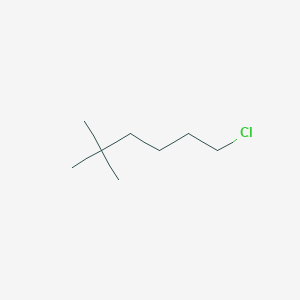
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)

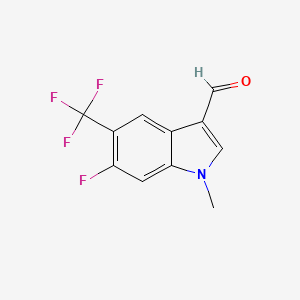
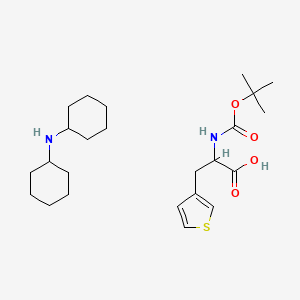
![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)
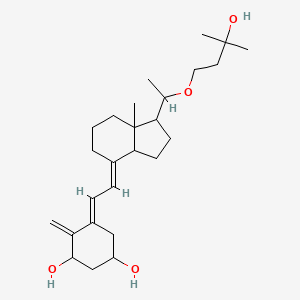
![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)

